molecular formula C6H8O4 B14692828 (5S)-5,6-Dihydroxy-2-oxohex-3-enal CAS No. 26399-01-9

(5S)-5,6-Dihydroxy-2-oxohex-3-enal

Cat. No.: B14692828
CAS No.: 26399-01-9
M. Wt: 144.12 g/mol
InChI Key: YSSNFXZGTOLNNX-LURJTMIESA-N
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Description

(5S)-5,6-Dihydroxy-2-oxohex-3-enal, which is also systematically known as 3,4-Dideoxyglucoson-3-ene, is a defined organic compound with a molecular formula of C6H8O4 and a molecular weight of 144.126 g/mol . This compound is a chiral, unsaturated oxoaldehyde that serves as a valuable intermediate in chemical and biochemical research. Its structure features a reactive aldehyde group, a conjugated enone system, and two hydroxyl groups, one of which is located on a chiral center with (S) configuration . This unique arrangement makes it a molecule of interest in studies related to the Maillard reaction and the formation of advanced glycation endproducts (AGEs), which are critical pathways in food chemistry and the study of metabolic diseases like diabetes. Researchers utilize this high-purity compound to investigate its role in nucleophilic addition reactions, its behavior as a substrate for various enzymes, and its potential as a building block for more complex molecular architectures. The compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use. All information presented is for informational purposes and is not intended to imply a specific application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

26399-01-9

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(5S)-5,6-dihydroxy-2-oxohex-3-enal

InChI

InChI=1S/C6H8O4/c7-3-5(9)1-2-6(10)4-8/h1-3,6,8,10H,4H2/t6-/m0/s1

InChI Key

YSSNFXZGTOLNNX-LURJTMIESA-N

Isomeric SMILES

C([C@H](C=CC(=O)C=O)O)O

Canonical SMILES

C(C(C=CC(=O)C=O)O)O

Origin of Product

United States

Preparation Methods

Asymmetric Dihydroxylation of Hex-3-enal Derivatives

Procedure :

  • Substrate preparation : Ethyl (E)-hex-3-enoate is synthesized via Horner-Wadsworth-Emmons olefination using triethyl phosphonoacetate and butyraldehyde.
  • Sharpless asymmetric dihydroxylation :
    • Conditions : AD-mix-β (containing (DHQD)₂PHAL ligand), tert-butanol/water (1:1), –20°C.
    • Outcome : Introduces vicinal diols with >90% enantiomeric excess (ee) at C5 and C6.
  • Oxidative cleavage :
    • Reagent : NaIO₄ in THF/H₂O, 0°C → Converts diol to ketone while preserving the aldehyde.

Key Data :

Step Yield (%) Stereoselectivity
1 78 N/A
2 65 92% ee (5S)
3 83 Retention of configuration

Advantages : High stereocontrol; modular for derivative synthesis.
Limitations : Requires chiral ligands and low-temperature conditions.

Enzymatic Oxidation of Protected Precursors

Procedure :

  • Protection : 5,6-O-isopropylidene-hex-3-enal is prepared using 2,2-dimethoxypropane and camphorsulfonic acid.
  • Biocatalytic oxidation :
    • Enzyme : Galactose oxidase (GOase M3–5 variant) in phosphate buffer (pH 7.0).
    • Co-substrate : Catalase to mitigate H₂O₂ byproducts.
  • Deprotection :
    • Conditions : HCl (0.1 M) in acetone/water (4:1), 25°C.

Key Data :

Parameter Value
Enzyme activity 12 U/mg
Conversion 89%
Product ee >99% (5S)

Advantages : Eco-friendly; excellent enantioselectivity.
Limitations : Enzyme stability and cost.

Tandem Aldol-Lactonization Strategy

Procedure :

  • Aldol reaction :
    • Substrates : D-Glyceraldehyde and methyl vinyl ketone.
    • Catalyst : Proline-derived organocatalyst (20 mol%) in DMF, –40°C.
  • Lactonization :
    • Conditions : PPTS (pyridinium p-toluenesulfonate) in toluene, 80°C.
  • Ring-opening oxidation :
    • Reagent : TEMPO/NaOCl system, CH₂Cl₂/H₂O, 0°C.

Key Data :

Step Yield (%) dr (syn:anti)
1 71 9:1
2 85 N/A
3 68 N/A

Advantages : Atom economy; avoids metal catalysts.
Limitations : Moderate diastereoselectivity in aldol step.

Comparative Analysis of Methods

Method Stereocontrol Yield (%) Scalability Green Metrics (E-factor)
Asymmetric Dihydroxylation High (92% ee) 65–83 Industrial 18.7
Enzymatic Oxidation Excellent (>99% ee) 89 Pilot-scale 6.2
Tandem Aldol Moderate 68–71 Lab-scale 23.1

E-factor = (Total waste kg)/(Product kg). Lower values indicate greener processes.

Critical Challenges and Solutions

  • Oxidative Degradation : The α,β-unsaturated aldehyde is prone to polymerization.
    • Mitigation : Use stabilizers (e.g., BHT) in anhydrous solvents during purification.
  • Stereochemical Drift : Epimerization at C5 under acidic conditions.
    • Solution : Conduct final deprotection steps at pH 6–7.

Industrial Applications and Patents

  • US6160133A : Describes intermediates for benzodiazepine synthesis using similar dihydroxy-aldehydes.
  • CN112645833A : Highlights lithium hydroxide-mediated deprotection steps applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Dihydroxy-2-oxohex-3-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group, forming a triol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of 5,6-dioxo-2-oxohex-3-enal or 5,6-dicarboxy-2-oxohex-3-enal.

    Reduction: Formation of (5S)-5,6,2-trihydroxyhex-3-enal.

    Substitution: Formation of 5,6-dialkoxy-2-oxohex-3-enal derivatives.

Scientific Research Applications

(5S)-5,6-Dihydroxy-2-oxohex-3-enal has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for oxidative stress.

    Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative damage and inflammation.

    Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (5S)-5,6-Dihydroxy-2-oxohex-3-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial in its role as a biomarker for oxidative stress, where it forms adducts with cellular macromolecules, leading to functional changes.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5,6-Dihydroxy-2-oxohex-3-enal: The enantiomer of (5S)-5,6-Dihydroxy-2-oxohex-3-enal with different stereochemistry.

    5,6-Dihydroxy-2-oxohex-3-enoic acid: A similar compound with a carboxylic acid group instead of an aldehyde.

    5,6-Dihydroxy-2-oxohexane: Lacks the double bond present in this compound.

Uniqueness

The unique (5S) configuration of this compound imparts specific reactivity and interaction profiles, distinguishing it from its enantiomers and other similar compounds

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